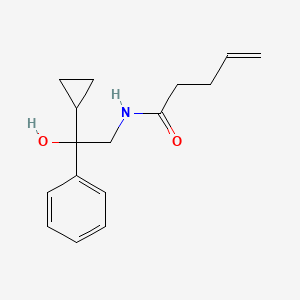

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols. Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation.Molecular Structure Analysis

In the realm of molecular structure analysis, studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds.Chemical Reactions Analysis

The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules.Physical And Chemical Properties Analysis

The molecular formula of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide is C21H22F3NO2 . The average mass is 377.400 Da and the monoisotopic mass is 377.160278 Da .Aplicaciones Científicas De Investigación

Antibacterial Activity and Non-Cytotoxicity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide and related compounds have been studied for their antibacterial activity. A study by Cindrić et al. (2018) found that similar enaminones showed mild or no antibacterial activity while proving to be non-cytotoxic. This suggests potential for safe, though limited, antibacterial applications (Cindrić et al., 2018).

Synthesis and Antibacterial Activity of Enamine Complexes

Another research by Mahmud et al. (2010) involved the synthesis of enaminone complexes with metals like zinc and iron. They found that while the ligands were inactive against bacteria, the zinc complex showed significant antibacterial action, highlighting the potential of such complexes in bactericidal applications (Mahmud et al., 2010).

Use in Organic Synthesis

Enamides like this compound serve as versatile building blocks in organic synthesis. Courant et al. (2015) reviewed the development of enamide chemistry, emphasizing its utility in synthesizing biologically active molecules. This highlights its broad potential in synthetic chemistry (Courant, Dagousset, & Masson, 2015).

Potential in Drug Synthesis

A study by Masuno and Molinski (2001) demonstrated the use of enamides in synthesizing isotopically labeled arylethylamines, implying potential applications in drug development and research (Masuno & Molinski, 2001).

Implications in Medicinal Chemistry

Research by Siddiqui et al. (2014) synthesized enamide derivatives and evaluated them as anticonvulsants. They found certain candidates to show promising anticonvulsant activity, indicating a potential application in medicinal chemistry (Siddiqui et al., 2014).

Mecanismo De Acción

CPP-115 has been shown to be a more potent GABA transaminase inhibitor than vigabatrin, making it a promising candidate for the treatment of various neurological disorders.

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-9-15(18)17-12-16(19,14-10-11-14)13-7-5-4-6-8-13/h2,4-8,14,19H,1,3,9-12H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSYWOOAAULKKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1CC1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2358150.png)

![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate](/img/structure/B2358155.png)

![4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2358156.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2358163.png)

![3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358167.png)